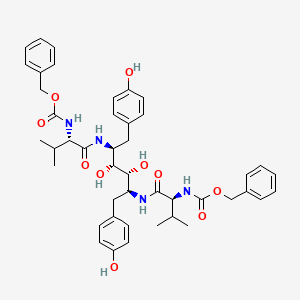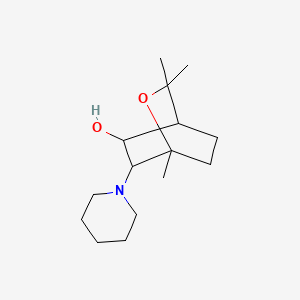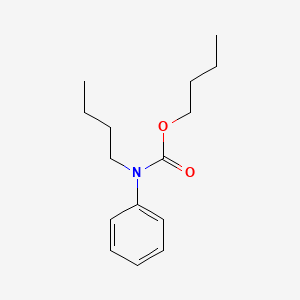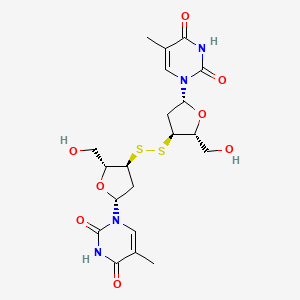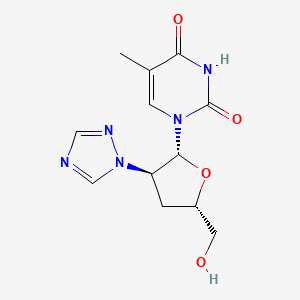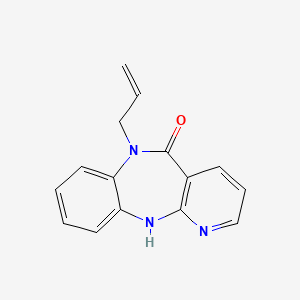
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- typically involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine. This reaction forms 2-chloro-3-(2-nitrobenzoylamino)pyridine, which is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine. The final step involves heating this intermediate to induce cyclization, resulting in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or amino groups.
Scientific Research Applications
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Uniqueness
5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-propenyl)- is unique due to its specific structural features, such as the presence of the propenyl group, which may confer distinct pharmacological properties compared to other benzodiazepine derivatives .
Properties
CAS No. |
16287-49-3 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
6-prop-2-enyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H13N3O/c1-2-10-18-13-8-4-3-7-12(13)17-14-11(15(18)19)6-5-9-16-14/h2-9H,1,10H2,(H,16,17) |
InChI Key |
DJUGTRHSWGHYPG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
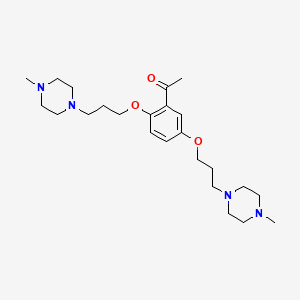
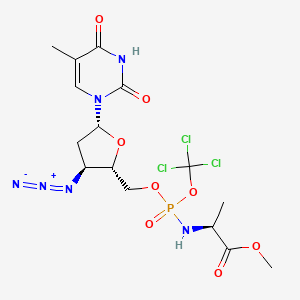

![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)

